molecular formula C22H21Cl2NO5 B257629 5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B257629
M. Wt: 450.3 g/mol
InChI Key: MIVDGCWGQPLCGJ-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act by binding to specific enzymes and inhibiting their activity. This compound has been reported to have a higher binding affinity for butyrylcholinesterase than acetylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can have various biochemical and physiological effects. It has been reported to exhibit antioxidant activity and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to inhibit specific enzymes. This compound can be used to study the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for research on 5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on specific enzymes and biological processes. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature using different methods. One of the reported methods involves the reaction of 2,4-dichlorophenyl isocyanate with 3-hydroxy-1-(2-methoxyethyl)-4-(4-methoxy-3-methylphenyl)butan-1-one in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been reported to exhibit inhibitory activity against certain enzymes, including butyrylcholinesterase and acetylcholinesterase. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells.

properties

Product Name

5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C22H21Cl2NO5

Molecular Weight

450.3 g/mol

IUPAC Name

(4Z)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H21Cl2NO5/c1-12-10-13(4-7-17(12)30-3)20(26)18-19(15-6-5-14(23)11-16(15)24)25(8-9-29-2)22(28)21(18)27/h4-7,10-11,19,26H,8-9H2,1-3H3/b20-18-

InChI Key

MIVDGCWGQPLCGJ-ZZEZOPTASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=C(C=C(C=C3)Cl)Cl)/O)OC

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=C(C=C(C=C3)Cl)Cl)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=C(C=C(C=C3)Cl)Cl)O)OC

Origin of Product

United States

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